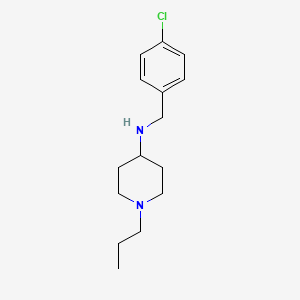![molecular formula C17H19N3O3 B5497425 N-[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5497425.png)
N-[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide, also known as NECA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. NECA belongs to the class of acetylated derivatives of adenine, which are known for their ability to activate adenosine receptors. In
科学的研究の応用
N-[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide has been extensively studied for its potential applications in various fields of research, including neuroscience, cardiovascular research, and cancer research. In neuroscience, N-[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide has been shown to activate adenosine receptors, which are involved in the regulation of neuronal activity and neurotransmitter release. N-[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide has also been shown to have cardioprotective effects in cardiovascular research by reducing ischemia-reperfusion injury. In cancer research, N-[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide has been shown to inhibit the growth of various cancer cell lines.
作用機序
N-[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide exerts its effects by activating adenosine receptors, which are G protein-coupled receptors that are widely distributed throughout the body. Adenosine receptors are involved in the regulation of various physiological processes, including neurotransmitter release, vascular tone, and immune response. N-[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide has been shown to activate all four subtypes of adenosine receptors, with varying affinities for each subtype.
Biochemical and Physiological Effects
N-[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide has been shown to have various biochemical and physiological effects, depending on the subtype of adenosine receptor that is activated. Activation of A1 receptors has been shown to reduce neuronal activity, while activation of A2A receptors has been shown to increase dopamine release. Activation of A3 receptors has been shown to have anti-inflammatory effects, while activation of A2B receptors has been shown to promote angiogenesis.
実験室実験の利点と制限
N-[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide has several advantages for use in lab experiments, including its ability to activate all four subtypes of adenosine receptors and its relatively low toxicity. However, N-[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide also has several limitations, including its limited solubility in aqueous solutions and its potential to degrade over time.
将来の方向性
There are several future directions for research on N-[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide, including the development of more potent and selective adenosine receptor agonists, the investigation of the role of adenosine receptors in various disease states, and the exploration of the potential therapeutic applications of N-[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide in various fields of medicine. Additionally, the use of N-[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide in combination with other drugs or therapies may lead to enhanced therapeutic effects.
合成法
N-[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide can be synthesized through a multistep process starting from 4-ethoxyaniline and adenine. The first step involves the protection of the amino group of 4-ethoxyaniline with a carbonyl group, followed by the reaction of the resulting compound with adenine. The final step involves the deprotection of the carbonyl group to yield N-[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide.
特性
IUPAC Name |
N-[4-[(4-ethoxyphenyl)carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-3-23-16-10-8-15(9-11-16)20-17(22)19-14-6-4-13(5-7-14)18-12(2)21/h4-11H,3H2,1-2H3,(H,18,21)(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAHDWOLOHEOBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(4-ethoxyphenyl)carbamoyl]amino}phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidine-4-carboxamide](/img/structure/B5497342.png)
![6-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)tetrazolo[1,5-a]pyridine](/img/structure/B5497348.png)
![1-(1-{[6-(1H-indol-5-yl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5497352.png)
![N'-[(4-bromophenyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]benzenecarboximidamide](/img/structure/B5497357.png)
![N-(1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)-N-methylacetamide](/img/structure/B5497368.png)
![1-methyl-N-[(4-methyl-1H-benzimidazol-2-yl)methyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5497375.png)


![2-methyl-1-[3-(4-nitrophenyl)acryloyl]piperidine](/img/structure/B5497394.png)
![6-{3-oxo-3-[3-(1H-pyrazol-5-yl)piperidin-1-yl]propyl}pyridazin-3(2H)-one](/img/structure/B5497398.png)
![1-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5497405.png)
![(3R*,4R*)-1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5497441.png)

